
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide, also known as HM-3, is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. HM-3 belongs to the class of quinoline-based compounds, which have shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In
作用機序
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide can alter the expression of genes that are involved in cell growth and survival, leading to the induction of apoptosis in cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has also been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide can induce apoptosis, inhibit cell growth and proliferation, and inhibit the formation of blood vessels that supply nutrients to tumors. In Alzheimer's and Parkinson's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins that are implicated in the pathogenesis of these diseases. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide is its potent anti-cancer properties, which make it a promising candidate for the development of cancer therapeutics. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has shown potential in the treatment of Alzheimer's and Parkinson's disease, which are major public health concerns. However, there are also some limitations to the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide in lab experiments. For example, the synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide is a complex process that requires specialized equipment and expertise in organic chemistry. Additionally, the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide is not fully understood, which makes it difficult to predict its effects in different biological systems.
将来の方向性
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide. One area of research is the development of more efficient and cost-effective synthesis methods for N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide. Another area of research is the elucidation of the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide, which could lead to the development of more targeted and effective therapies. Additionally, further research is needed to explore the potential therapeutic applications of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide in other diseases, such as inflammatory disorders and autoimmune diseases. Finally, the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide derivatives with improved pharmacological properties could lead to the development of more effective and safe therapies.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide involves a multi-step process, which begins with the reaction of 2-methyl-N-propylbenzamide with 8-methyl-2-quinolone in the presence of a base catalyst. The resulting intermediate is then treated with hydroxylamine to form the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is cancer treatment. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has potent anti-cancer properties, and it can induce apoptosis (programmed cell death) in cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has shown potential in the treatment of Alzheimer's disease and Parkinson's disease. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins that are implicated in the pathogenesis of these diseases.
特性
IUPAC Name |
2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-12-24(22(26)19-11-6-5-8-15(19)2)14-18-13-17-10-7-9-16(3)20(17)23-21(18)25/h5-11,13H,4,12,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMACBCLPKXSKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7704622.png)
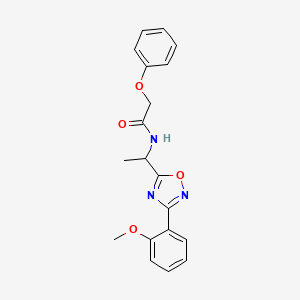
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704666.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7704670.png)

![4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704687.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide](/img/structure/B7704695.png)
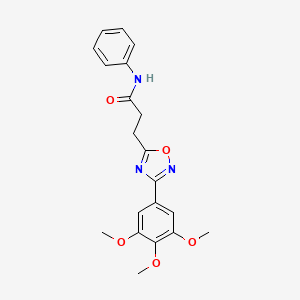
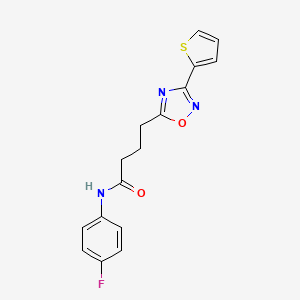
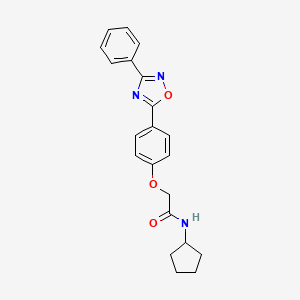
![3-(3-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704722.png)
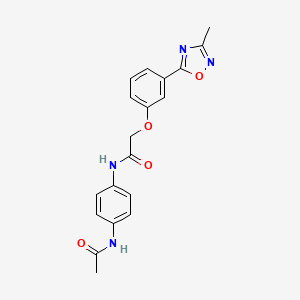

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704736.png)